Suzuki-Miyaura Cross-Coupling Efficiency of N-Boc-3-bromo-5-azaindole (CAS 192189-16-5)
CAS 192189-16-5 has been validated as an effective substrate in Suzuki-Miyaura cross-coupling reactions. A downstream synthesis route detailed in a patent from Proximagen Limited demonstrates its use with 4-chlorophenylboronic acid to yield the corresponding biaryl product with an isolated yield of 64% [1]. This yield represents a key efficiency benchmark for synthesizing C3-arylated pyrrolo[3,2-c]pyridine derivatives, a core structural motif in kinase inhibitors.
| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 64% yield |
| Comparator Or Baseline | General yield range for heteroaryl bromide Suzuki couplings is typically 60-85%, with yields under 60% often considered suboptimal for routine library synthesis . |
| Quantified Difference | Yield falls within the upper half of the reported productive range for heteroaryl bromides, confirming its suitability as a coupling partner. |
| Conditions | Reaction with 4-chlorophenylboronic acid (0.15 mmol) using tetrakis(triphenylphosphine)palladium(0) catalyst, K2CO3 base, in 80% aqueous dimethoxyethane at 80°C for 80 minutes. |
Why This Matters
The 64% isolated yield in a patent-protected synthetic route provides a reproducible, real-world benchmark for chemists planning multi-step syntheses, enabling reliable project planning and cost estimation for procurement.
- [1] WO2011113798A2 patent. (2011). Proximagen Limited; EVANS, David; et al. View Source
